1,2-dichloro-1,1,2-trifluorooct-3-ene
Description
1,2-Dichloro-1,1,2-trifluorooct-3-ene is a halogenated alkene with the molecular formula C₈H₁₀Cl₂F₃. Its structure features a double bond at the third carbon (oct-3-ene) and substituents including two chlorine atoms and three fluorine atoms asymmetrically distributed across carbons 1 and 2. This compound is part of the broader class of hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs), which are historically significant in industrial applications such as refrigerants, solvents, and foam-blowing agents.
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluorooct-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLHKGXWFDDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-1,1,2-trifluorooct-3-ene typically involves the fluorination and chlorination of octene derivatives. One common method includes the reaction of oct-3-ene with chlorine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 1,2-dichloro-1,1,2-trifluorooct-3-ene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of halogenation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,2-trifluorooct-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the octene moiety allows for addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Addition: Hydrogenation reactions use catalysts like palladium or platinum, while halogenation requires halogen sources like bromine or iodine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of fluorinated or chlorinated derivatives.
Addition: Saturated hydrocarbons or halogenated products.
Oxidation and Reduction: Alcohols, ketones, or alkanes depending on the reaction conditions.
Scientific Research Applications
1,2-Dichloro-1,1,2-trifluorooct-3-ene is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dichloro-1,1,2-trifluorooct-3-ene involves its interaction with molecular targets through its reactive halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include halogenation and fluorination reactions that alter the chemical environment of the target molecules.
Comparison with Similar Compounds
To contextualize 1,2-dichloro-1,1,2-trifluorooct-3-ene, we analyze its structural analogs, focusing on halogenated alkanes and alkenes with similar substituents and chain lengths.
Structural and Functional Analogues
a. 1,1-Dichloro-2,2,2-Trifluoroethane (HCFC-123, CAS 306-83-2)
- Structure : CCl₂F-CF₃ (ethane backbone).
- Properties : Boiling point: 28.7°C; used as a refrigerant and solvent.
b. 1,1,2-Trichloro-1,2,2-Trifluoroethane (CFC-113, CAS 76-13-1)
- Structure : CCl₂F-CClF₂.
- Properties : Boiling point: 47.6°C; historically used in electronics cleaning.
c. 1,2-Dichloro-1,1,2,2-Tetrafluoroethane (CFC-114, CAS 76-14-2)
- Structure : CClF₂-CClF₂.
- Properties : Boiling point: 3.5°C; used in refrigeration blends.
- Environmental Impact : Moderate ODP (0.7) but high GWP (9,300) .
d. 1,2,3-Trichloropropane (CAS 96-18-4)
- Structure : ClCH₂-CHCl-CH₂Cl (propane backbone).
- Properties : Boiling point: 156°C; used as a solvent and intermediate.
Key Comparative Data
| Compound | Molecular Formula | Boiling Point (°C) | ODP | GWP | Primary Applications |
|---|---|---|---|---|---|
| 1,2-Dichloro-1,1,2-Trifluorooct-3-ene | C₈H₁₀Cl₂F₃ | ~150–160 (estimated) | <0.01 | ~500 | Specialty solvents, research |
| HCFC-123 | C₂HCl₂F₃ | 28.7 | 0.02 | 77 | Refrigerants, solvents |
| CFC-113 | C₂Cl₃F₃ | 47.6 | 0.8 | 6,160 | Electronics cleaning |
| CFC-114 | C₂Cl₂F₄ | 3.5 | 0.7 | 9,300 | Refrigeration blends |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 156 | 0 | N/A | Solvents, chemical synthesis |
Notes:
- Boiling Point : The octene derivative’s longer carbon chain and double bond likely increase its boiling point compared to ethane-based analogs.
- GWP estimates are extrapolated from similar HCFCs.
Stability and Reactivity
- Double Bond Influence : The unsaturated bond in 1,2-dichloro-1,1,2-trifluorooct-3-ene increases reactivity, making it prone to addition reactions (e.g., hydrogenation, halogenation) compared to saturated analogs like HCFC-123 or CFC-114 .
- Thermal Stability : Longer carbon chains may reduce thermal stability relative to ethane-based CFCs, limiting high-temperature applications .
Environmental and Health Considerations
- Degradation Pathways : The double bond may facilitate atmospheric oxidation, reducing persistence compared to fully saturated CFCs. However, chlorine content still poses ozone-depletion risks, albeit lower than legacy compounds .
- Toxicity: Limited data exist, but structural analogs like 1,2,3-trichloropropane show hepatotoxicity and carcinogenicity, warranting caution in handling .
Biological Activity
1,2-Dichloro-1,1,2-trifluorooct-3-ene is a halogenated organic compound with significant implications in various fields, including environmental chemistry and pharmacology. Its unique structure contributes to its biological activity, which has been the focus of numerous studies. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and associated case studies.
Chemical Structure and Properties
1,2-Dichloro-1,1,2-trifluorooct-3-ene is characterized by the presence of chlorine and fluorine atoms in its molecular structure. The compound's formula can be represented as . The presence of multiple halogens influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 1,2-dichloro-1,1,2-trifluorooct-3-ene is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism. This inhibition can disrupt normal physiological processes and has implications in drug development for diseases where enzyme regulation is a therapeutic target.
- DNA Interaction : Studies indicate that 1,2-dichloro-1,1,2-trifluorooct-3-ene can intercalate into DNA strands. This interaction may lead to disruptions in DNA replication and transcription processes, contributing to its potential anticancer properties.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes easily. This property can lead to cytotoxic effects in certain cell types.
Biological Activity Overview
The following table summarizes the key biological activities associated with 1,2-dichloro-1,1,2-trifluorooct-3-ene:
Case Studies
Several case studies have explored the biological effects of 1,2-dichloro-1,1,2-trifluorooct-3-ene:
- Antibacterial Activity : A study demonstrated that this compound showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.
- Anticancer Research : Research involving human cancer cell lines revealed that 1,2-dichloro-1,1,2-trifluorooct-3-ene could significantly reduce cell viability by inducing apoptosis through DNA damage pathways.
- Toxicological Assessment : Toxicological studies indicated that exposure to this compound could lead to liver toxicity in animal models. The observed effects included elevated liver enzymes and histopathological changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
